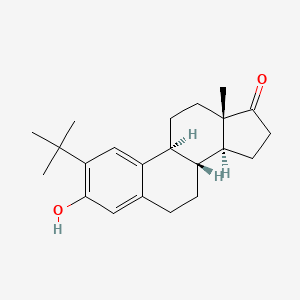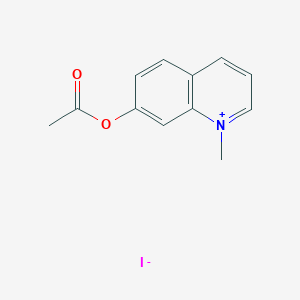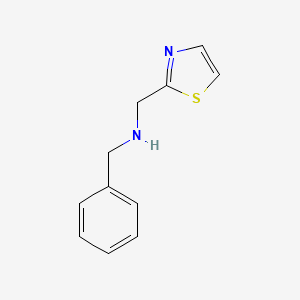
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Übersicht
Beschreibung
“1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .
Molecular Structure Analysis
The molecular structure of “1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine” is characterized by a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine and its derivatives exhibit antimicrobial properties. A study synthesized various derivatives of this compound and evaluated their antibacterial and antifungal activities, demonstrating a variable degree of activity against different microbial strains (Visagaperumal et al., 2010).
Histamine Receptor Activity
Compounds with structural similarities to 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine have been studied for their effects on histamine H1 receptors. For example, thiazol-4-ylethanamine derivatives were synthesized and tested, showing weak H1-agonistic and H1-antagonistic activities (Walczyński et al., 1999).
Potential in COVID-19 Drug Development
A novel series of compounds related to 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine were synthesized and showed promising results in molecular docking studies against COVID-19. These studies suggested that these compounds could potentially serve as therapeutic agents for COVID-19 (Abu-Melha et al., 2022).
Antioxidant Properties
Derivatives of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine have been synthesized and shown to possess potent antioxidant activity. These derivatives were evaluated in vitro, and some demonstrated significant efficacy in scavenging free radicals (Jaishree et al., 2012).
Eigenschaften
IUPAC Name |
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWSEPMUQJPVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406432 | |
| Record name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
CAS RN |
247235-78-5 | |
| Record name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


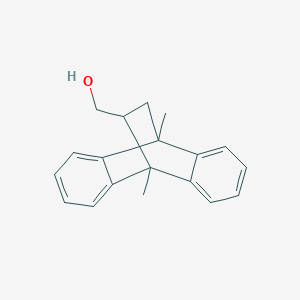
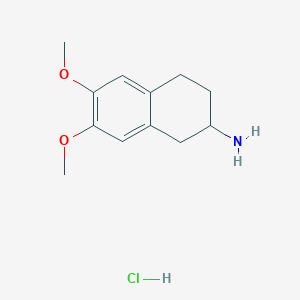

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)
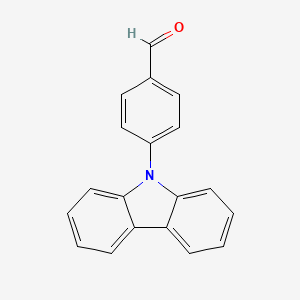

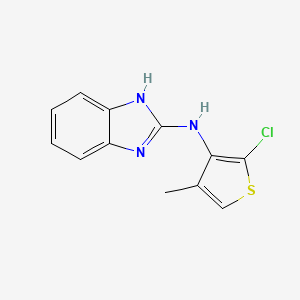
![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)
![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)
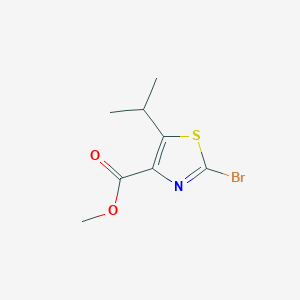
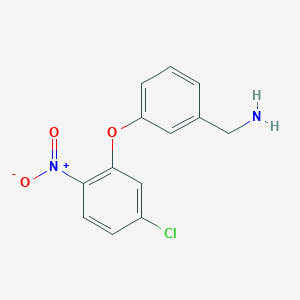
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)
